molecular formula C10H7ClN2O2 B14343945 5-Chloro-2-methyl-8-nitroquinoline CAS No. 102653-54-3

5-Chloro-2-methyl-8-nitroquinoline

Cat. No.: B14343945
CAS No.: 102653-54-3
M. Wt: 222.63 g/mol
InChI Key: ZFLLHMUWSVFKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methyl-8-nitroquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. The compound has a molecular formula of C10H7ClN2O2 and is characterized by a quinoline ring system substituted with a chlorine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-8-nitroquinoline can be achieved through various classical and modern synthetic methods. Some of the well-known classical methods include the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach reactions . These methods often involve the cyclization of appropriate precursors under acidic or basic conditions, sometimes with the aid of catalysts.

Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives, including this compound, may involve greener and more sustainable processes. These can include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and other eco-friendly protocols .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methyl-8-nitroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Chloro-2-methyl-8-aminoquinoline .

Scientific Research Applications

5-Chloro-2-methyl-8-nitroquinoline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-8-nitroquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

  • 5-Chloro-8-nitroquinoline
  • 8-Chloro-5-nitroquinoline
  • 5-Chloro-2-methylquinoline

Comparison: 5-Chloro-2-methyl-8-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-chloro-2-methyl-8-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-2-3-7-8(11)4-5-9(13(14)15)10(7)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLLHMUWSVFKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558090
Record name 5-Chloro-2-methyl-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102653-54-3
Record name 5-Chloro-2-methyl-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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